molecular formula C10H22N2O2S B1473258 3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine CAS No. 1394042-62-6

3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine

Cat. No. B1473258
M. Wt: 234.36 g/mol
InChI Key: MPOWBTRXNHFMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The IUPAC name for the compound is 1-(isopropylsulfonyl)-3-methyl-4-piperidinamine . It has a molecular weight of 220.34 . The compound is stored at room temperature and is in the form of oil .

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, are renowned for their role in the stereoselective synthesis of amines and their derivatives. They are pivotal in asymmetric N-heterocycle synthesis, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs in many natural products and therapeutic agents (Philip et al., 2020).

Ionic Liquid Membranes in Gas Separations

Supported ionic liquid membranes (SILMs) have shown superiority over standard polymers in gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. Research into SILMs cast from room temperature ionic liquids (RTILs) with smaller molar volumes suggests significant potential for enhancing separation performance, highlighting the importance of functionalized RTILs in future research (Scovazzo, 2009).

Biologically Produced Diols

The recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol, important chemicals with a wide range of applications, are challenging and costly. Techniques such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are identified as promising areas for future improvements in downstream processing (Xiu & Zeng, 2008).

Conversion of Ethylene to Higher Olefins

The gas-phase conversion of ethylene to propylene and other value-added chemicals is of growing interest due to the reduced availability of propylene from traditional sources. Heterogeneous catalysts, including zeolitic materials and transition metals, are under investigation for their potential to efficiently convert ethylene, indicating a promising avenue for on-purpose technologies in light olefin production (Ghashghaee, 2018).

Sulfonamides in Medicinal Chemistry

Sulfonamides exhibit a range of biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their simple synthesis and diverse derivatization make them crucial in the development of new pharmaceuticals. The review emphasizes the importance of the sulfonamide group in medicinal chemistry, underscoring its potential for inclusion in future drug development (Azevedo-Barbosa et al., 2020).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthetic methods and the discovery of potential drugs containing the piperidine moiety are areas of ongoing investigation .

properties

IUPAC Name

3-ethyl-1-propan-2-ylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-4-9-7-12(6-5-10(9)11)15(13,14)8(2)3/h8-10H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOWBTRXNHFMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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